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Compound of Interest

Compound Name: 4-Fluorobutanal

Cat. No.: B3031540

CAS Number: 462-74-8 IUPAC Name: 4-fluorobutanal

This technical guide provides an in-depth overview of 4-Fluorobutanal, a valuable fluorinated
building block in organic synthesis, particularly relevant for applications in pharmaceutical and
materials science research. The document details its physicochemical properties,
spectroscopic characteristics, and key synthetic methodologies.

Physicochemical and Spectroscopic Data

The unique properties of 4-Fluorobutanal, imparted by the presence of a fluorine atom, make
it a versatile reagent in synthetic chemistry. A summary of its key physical and computed
properties is provided below.
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Property Value Reference
Molecular Formula C4H7FO [1]
Molecular Weight 90.10 g/mol [1]
Density 0.925 g/cm?3 [1]
Boiling Point 98.2 °C at 760 mmHg [1]
Flash Point 26.1°C [1]
Refractive Index 1.349 [1]
XLogP3-AA 0.4 [1]
Topological Polar Surface Area  17.1 A2 [1]
Complexity 36.5 [1]

Spectroscopic Characterization

Detailed spectroscopic data for 4-Fluorobutanal is crucial for its identification and
characterization in experimental settings. Below are the expected spectroscopic features based
on its structure and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR: The proton NMR spectrum of 4-Fluorobutanal is expected to show four distinct
signals. The aldehydic proton will appear as a triplet at approximately 9.8 ppm due to coupling
with the adjacent methylene group. The methylene group alpha to the aldehyde (C2) will be a
triplet of triplets around 2.6 ppm. The methylene group beta to the aldehyde (C3) will appear as
a multiplet around 2.0 ppm. The methylene group attached to the fluorine atom (C4) will be a
triplet of doublets at approximately 4.5 ppm, showing coupling to both the adjacent methylene
protons and the fluorine atom.

13C NMR: The carbon NMR spectrum will display four signals corresponding to the four carbon
atoms. The aldehydic carbon will be the most downfield, around 202 ppm. The carbon bearing
the fluorine atom will be in the range of 80-85 ppm and will exhibit a large one-bond C-F
coupling constant. The other two methylene carbons will appear in the aliphatic region.
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Infrared (IR) Spectroscopy

The IR spectrum of 4-Fluorobutanal will be characterized by a strong absorption band for the
C=0 stretch of the aldehyde group, typically appearing around 1730 cm~1. Another key feature
will be the C-F stretching vibration, which is expected in the region of 1100-1000 cm~*. The C-
H stretching of the aldehyde group will be visible as two weak bands around 2820 and 2720

cm™1,

Mass Spectrometry (MS)

In electron ionization mass spectrometry, the molecular ion peak (M+) for 4-Fluorobutanal
would be observed at m/z 90. Common fragmentation patterns for aldehydes include the loss
of a hydrogen atom (M-1) and the loss of the CHO group (M-29).[1] The presence of fluorine
will also influence the fragmentation, potentially leading to fragments containing the C-F bond.

Synthesis and Experimental Protocols

4-Fluorobutanal can be synthesized through various methods. Two common approaches are
the oxidation of the corresponding alcohol and the hydroformylation of a fluorinated alkene.

Synthesis via Oxidation of 4-Fluorobutanol

A widely used method for the synthesis of aldehydes is the oxidation of primary alcohols. 4-
Fluorobutanol can be oxidized to 4-Fluorobutanal using a variety of oxidizing agents, with
Pyridinium chlorochromate (PCC) being a common choice for its mild and selective nature.

General Experimental Protocol:

o Reaction Setup: A solution of 4-fluorobutanol in a suitable anhydrous solvent, such as
dichloromethane (CH2Cl2), is prepared in a round-bottom flask under an inert atmosphere
(e.g., nitrogen or argon).

» Addition of Oxidant: Pyridinium chlorochromate (PCC) is added portion-wise to the stirred
solution at room temperature. The amount of PCC is typically 1.5 to 2 equivalents relative to
the alcohol.

e Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC)
or gas chromatography (GC) until the starting material is consumed.
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* Work-up: Upon completion, the reaction mixture is diluted with a solvent like diethyl ether
and filtered through a pad of silica gel or Celite to remove the chromium byproducts.

« Purification: The filtrate is concentrated under reduced pressure, and the crude product is
purified by distillation or column chromatography to yield pure 4-Fluorobutanal.

Synthesis of 4-Fluorobutanal
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3031540#cas-number-and-iupac-name-for-4-
fluorobutanal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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